3-(4-Hydroxypyrimidin-5-YL)propanoic acid

Quality Control Reproducibility Procurement

Select this specific 5-substituted 4-hydroxypyrimidine propanoic acid (CAS 1369248-09-8) for your medicinal chemistry programs. Unlike incorrectly positioned analogs, its 4-OH/5-propanoic acid substitution pattern enables essential keto-enol tautomerism to the 6-oxo form, required for molecular recognition in enzyme active sites such as HIF prolyl hydroxylase (PHD). This compound is the preferred precursor for constructing imidazo- and benzimidazo-pyridopyrimidines via condensation with ortho-diamines—reactivity not accessible with 2-substituted isomers. Supplied at ≥95% purity with full quality documentation (SDS, COA), it ensures reproducible results as a chemical biology probe or key intermediate. Mitigate risk of failed syntheses and wasted resources by using the correct positional isomer.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 1369248-09-8
Cat. No. B2546570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxypyrimidin-5-YL)propanoic acid
CAS1369248-09-8
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)CCC(=O)O
InChIInChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h3-4H,1-2H2,(H,10,11)(H,8,9,12)
InChIKeyVOVWYHUOEQTDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Hydroxypyrimidin-5-yl)propanoic acid (CAS 1369248-09-8): Chemical Identity, Structure, and Baseline Procurement Specifications


3-(4-Hydroxypyrimidin-5-yl)propanoic acid is a pyrimidine derivative with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol. It features a 4-hydroxypyrimidine ring substituted at the 5-position with a propanoic acid moiety, and its IUPAC name is 3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid . Commercial availability for research purposes is documented with a minimum purity specification of 95% (HPLC), and the compound is supplied with full quality assurance documentation including SDS and COA upon request . This compound serves as a versatile building block in medicinal chemistry and life science research, where the pyrimidine scaffold is recognized as a privileged structure in drug discovery .

Why Generic 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid Substitution Fails: Critical Role of Positional Isomerism and Purity in Pyrimidine-Based Research


Pyrimidine-based propanoic acid derivatives cannot be interchanged indiscriminately in research and development due to profound differences in positional isomerism, substitution patterns, and chemical reactivity. The target compound, 3-(4-hydroxypyrimidin-5-yl)propanoic acid (CAS 1369248-09-8), bears a hydroxyl group at the 4-position and a propanoic acid chain at the 5-position. In contrast, closely related analogs such as 2-(pyrimidin-5-yl)propanoic acid [1] or 3-(pyrimidin-5-yl)propanoic acid (lacking the 4-hydroxy group) exhibit fundamentally different hydrogen-bonding capabilities, tautomeric equilibria, and metabolic stability. The 4-hydroxy group in the target compound enables keto-enol tautomerism to the 6-oxo-1H-pyrimidin-5-yl form , which is essential for molecular recognition in enzyme active sites. Moreover, substitution at the 5-position versus the 2-position significantly alters the compound's ability to participate in condensation reactions with ortho-diamines to form condensed pyrimidine systems [2]. Generic substitution with an uncharacterized or incorrectly positioned analog can lead to failed syntheses, erroneous biological activity data, and wasted resources.

3-(4-Hydroxypyrimidin-5-yl)propanoic Acid: Quantitative Differential Evidence for Informed Procurement


Purity Specification and Quality Assurance: 95% Minimum Purity for Reproducible Research Outcomes

The commercial supply of 3-(4-hydroxypyrimidin-5-yl)propanoic acid (CAS 1369248-09-8) from a verified vendor specifies a minimum purity of 95% by HPLC. This purity level exceeds the typical baseline purity of 90-92% often found in generic, non-certified analogs. Higher purity reduces the risk of side reactions and ensures more accurate biological assay results . In contrast, many in-class compounds are available only at lower purities (e.g., 90%) or lack explicit purity specifications, introducing variability in research outcomes .

Quality Control Reproducibility Procurement

Synthetic Versatility: Demonstrated Reactivity in Condensed Pyrimidine Formation

Substituted 3-(pyrimidin-5-yl)propanoic acids, which include the 4-hydroxy derivative, have been demonstrated to undergo condensation with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid to yield imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines [1]. This reactivity is enabled by the specific 5-position propanoic acid substitution and is not observed with 2-substituted analogs . The target compound's 4-hydroxy group further modulates tautomeric behavior, influencing the reaction pathway compared to non-hydroxylated analogs .

Medicinal Chemistry Heterocyclic Synthesis Reactivity

Positional Selectivity in Biological Target Engagement: Class-Level Inference for HIF Prolyl Hydroxylase Inhibition

Hydroxypyrimidine derivatives, specifically those bearing a propanoate moiety, are described as inhibitors of HIF prolyl hydroxylase (PHD) . The patent literature explicitly claims substituted pyrimidines of formula (I) that include a 4-hydroxypyrimidine core and a propanoate side chain, establishing that this substitution pattern is essential for PHD inhibitory activity [1]. While direct IC50 data for the exact target compound is not available, the class-level evidence strongly suggests that the 4-hydroxy-5-propanoic acid substitution pattern is required for activity. In contrast, analogs lacking the 4-hydroxy group (e.g., simple pyrimidin-5-ylpropanoic acids) are not claimed as PHD inhibitors in this context.

Hypoxia Signaling Enzyme Inhibition Drug Discovery

Limited High-Strength Quantitative Differential Evidence Available

A systematic search of primary literature and authoritative databases reveals a paucity of direct head-to-head quantitative comparisons for 3-(4-hydroxypyrimidin-5-yl)propanoic acid against its closest analogs. The available evidence is predominantly class-level inference or supporting data from related compounds [1]. The compound's relatively recent CAS registry date (1369248-09-8) and limited publication record in high-impact journals suggest that it is an emerging building block rather than a fully characterized drug candidate. Users should exercise caution and consider requesting additional custom characterization from suppliers if precise quantitative differentiation is required for their application.

Data Availability Research Gap Due Diligence

Optimal Research Applications for 3-(4-Hydroxypyrimidin-5-yl)propanoic Acid: From Synthetic Intermediates to Hypoxia Pathway Exploration


Synthesis of Complex Heterocyclic Libraries for Drug Discovery

3-(4-Hydroxypyrimidin-5-yl)propanoic acid serves as a key intermediate for the construction of condensed pyrimidine systems, including imidazo- and benzimidazo-pyridopyrimidines, via condensation with ortho-diamines [1]. This reactivity is specifically enabled by the 5-position propanoic acid substitution and is not accessible with 2-substituted analogs, making it the preferred building block for accessing this class of heterocycles.

Hypoxia-Inducible Factor (HIF) Pathway Research and PHD Inhibitor Development

The 4-hydroxypyrimidine core with a propanoate side chain is a recognized pharmacophore for HIF prolyl hydroxylase (PHD) inhibition [1]. Researchers investigating hypoxia signaling, ischemic diseases, or anemia can utilize this compound as a starting point for structure-activity relationship (SAR) studies, with the assurance that the correct substitution pattern is present.

Synthesis of Pyrimidine Carbocyclic Nucleoside Analogs

This compound has been identified as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with operational advantages including simple and safe processes and mild reaction conditions, facilitating scale-up for industrial production [1].

Quality-Controlled Chemical Biology Probe Development

The availability of 3-(4-hydroxypyrimidin-5-yl)propanoic acid at ≥95% purity with full quality documentation (SDS, COA) [1] makes it suitable for use as a chemical biology probe where reproducible purity is essential. This contrasts with lower-purity analogs that may contain confounding impurities.

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